3-Isothiocyanato-3-phenylpropanoic acid
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Overview
Description
3-Isothiocyanato-3-phenylpropanoic acid is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenylpropanoic acid backbone
Preparation Methods
The synthesis of 3-Isothiocyanato-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the reaction of phenyl isothiocyanate with the corresponding amines. This reaction is typically carried out under mild conditions with dimethylbenzene as the solvent and under nitrogen protection to prevent oxidation . Another method involves the use of thiophosgene and amines, although this method is less preferred due to the toxicity and volatility of thiophosgene . Industrial production methods often focus on optimizing yield and safety, utilizing less hazardous reagents and scalable reaction conditions.
Chemical Reactions Analysis
3-Isothiocyanato-3-phenylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures, which are valuable intermediates in organic synthesis.
Oxidation and Reduction:
Scientific Research Applications
3-Isothiocyanato-3-phenylpropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isothiocyanato-3-phenylpropanoic acid involves its reactivity with nucleophiles, particularly amines and thiols. The isothiocyanate group forms covalent bonds with these nucleophiles, leading to the formation of thioureas and dithiocarbamates. These reactions can modify the function of proteins and enzymes, thereby influencing various biological pathways .
Comparison with Similar Compounds
3-Isothiocyanato-3-phenylpropanoic acid can be compared with other isothiocyanates such as phenyl isothiocyanate and benzyl isothiocyanate. While all these compounds share the reactive isothiocyanate group, this compound is unique due to its phenylpropanoic acid backbone, which imparts distinct chemical properties and reactivity . Similar compounds include:
Phenyl Isothiocyanate: Used in the synthesis of thioureas and as a reagent in organic chemistry.
Benzyl Isothiocyanate: Known for its biological activity and use in medicinal chemistry.
Properties
Molecular Formula |
C10H9NO2S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-isothiocyanato-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)6-9(11-7-14)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13) |
InChI Key |
IVMLKBRDYFRXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N=C=S |
Origin of Product |
United States |
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